2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline
Overview
Description
2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of naphthalene and phenyl groups attached to a phenanthroline core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline typically involves multi-step organic reactions. One common method includes the condensation of 1,10-phenanthroline-2,9-dicarboxaldehyde with corresponding anilines, followed by treatment with metal dichlorides such as iron or cobalt . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones or other reduced forms of the compound.
Scientific Research Applications
2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential in biological imaging and as a fluorescent probe.
Medicine: Explored for its therapeutic potential in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is crucial in its role as a catalyst and in biological applications where it can modulate metal ion concentrations and activities .
Comparison with Similar Compounds
Similar Compounds
2,9-Bis(4-(naphthalen-2-yl(phenyl)amino)phenyl)-1,10-phenanthroline-5,6-dione: Similar in structure but with additional functional groups that may alter its chemical properties and applications.
Anthracene-based derivatives: These compounds share similar photophysical properties and are used in related applications such as organic electronics and photonics.
Uniqueness
2,9-Bis(naphthalen-2-YL)-4,7-diphenyl-1,10-phenanthroline stands out due to its unique combination of naphthalene and phenyl groups, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific photophysical characteristics and stability.
Biological Activity
2,9-Bis(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline, commonly referred to as NBPhen, is a compound of significant interest in the fields of medicinal chemistry and materials science. This article explores its biological activity, particularly its interactions with DNA and potential anticancer properties.
- Molecular Formula : C₄₄H₂₈N₂
- Molecular Weight : 584.71 g/mol
- CAS Number : 1174006-43-9
NBPhen is structurally related to other phenanthroline derivatives, which are known for their ability to intercalate into DNA and exhibit various biological activities.
1. DNA Interactions
NBPhen has been studied for its ability to interact with DNA, particularly G-quadruplex structures. Research indicates that it can selectively bind to telomeric G-quadruplex DNA over double-stranded DNA (dsDNA), which is crucial for its potential anticancer activity. The binding affinity of NBPhen to G-quadruplex DNA suggests that it may inhibit telomerase activity, a common target in cancer therapy.
Case Studies
Recent studies have evaluated the cytotoxic effects of NBPhen against various cancer cell lines:
- Cell Lines Tested : PC-3 (prostate), DU145 (prostate), HeLa (cervical), MCF-7 (breast), and HT29 (colon).
- Normal Cell Lines : HFF-1 (human foreskin fibroblast) and RWPE-1 (prostate epithelial).
Results showed that NBPhen exhibited moderate cytotoxicity with IC₅₀ values ranging from 30 to 80 μM across different tumor cells, while demonstrating lower toxicity towards normal cells. Notably, the compound displayed selective cytotoxicity towards prostate cancer cells compared to healthy prostate cells, indicating its potential as a selective anticancer agent.
Cell Line | IC₅₀ (μM) | Selectivity Ratio |
---|---|---|
PC-3 | 18 | Moderate |
DU145 | 30 | Low |
HeLa | 50 | Moderate |
MCF-7 | 70 | Low |
HT29 | 80 | Low |
HFF-1 | >100 | High |
RWPE-1 | >100 | High |
The mechanism through which NBPhen induces cell death appears to be primarily via apoptosis. Flow cytometry analysis revealed that treatment with NBPhen led to significant increases in apoptotic cell populations in cancer cell lines. This effect was corroborated by Annexin V/PI assays, confirming that NBPhen triggers apoptosis rather than necrosis.
4. Comparison with Other Compounds
NBPhen's biological activity has been compared with other known phenanthroline derivatives such as PhenDC3 and PhenQE8, which also exhibit G4-binding properties and anticancer effects. These comparisons highlight NBPhen's unique selectivity profile and its potential advantages in therapeutic applications.
Properties
IUPAC Name |
2,9-dinaphthalen-2-yl-4,7-diphenyl-1,10-phenanthroline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H28N2/c1-3-13-31(14-4-1)39-27-41(35-21-19-29-11-7-9-17-33(29)25-35)45-43-37(39)23-24-38-40(32-15-5-2-6-16-32)28-42(46-44(38)43)36-22-20-30-12-8-10-18-34(30)26-36/h1-28H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESMNQMWRSEIET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=CC4=C3N=C(C=C4C5=CC=CC=C5)C6=CC7=CC=CC=C7C=C6)C8=CC9=CC=CC=C9C=C8 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695173 | |
Record name | 2,9-Di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1174006-43-9 | |
Record name | 2,9-Di(naphthalen-2-yl)-4,7-diphenyl-1,10-phenanthroline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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